

An In-depth Technical Guide to Biotin-d2-1: Chemical Properties and Synthesis

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Compound of Interest

Compound Name: Biotin-d2-1

Cat. No.: B15088256

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Introduction

Biotin-d2-1, a deuterated analog of Biotin (Vitamin B7), serves as a crucial tool in various scientific disciplines, particularly in pharmacology, metabolism studies, and as an internal standard for mass spectrometry-based quantification. The strategic replacement of two hydrogen atoms with deuterium on the valeric acid side chain provides a stable isotopic label, allowing for precise tracking and quantification of biotin in complex biological matrices without altering its fundamental biochemical properties. This technical guide provides a comprehensive overview of the chemical properties of **Biotin-d2-1** and a detailed account of its synthesis.

Chemical Properties of Biotin-d2-1

Biotin-d2-1, systematically named 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2,2-dideuteriopentanoic acid, possesses well-defined physicochemical characteristics. The incorporation of two deuterium atoms results in a slightly higher molecular weight compared to its non-deuterated counterpart.

Property	Value	References
IUPAC Name	5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2,2-dideuteriopentanoic acid	
Synonyms	D-Biotin-d2; Vitamin B7-d2; Biotin (2,2-d2)	
CAS Number	1217481-41-8	[1][2]
Molecular Formula	C ₁₀ H ₁₄ D ₂ N ₂ O ₃ S	[1][3]
Molecular Weight	246.32 g/mol	[1]
Appearance	White to off-white solid	
Melting Point	231-233 °C	
Solubility	Soluble in DMSO (≥ 100 mg/mL)	
Purity	≥99% deuterated forms (d1-d2)	

Synthesis of Biotin-d2-1

The synthesis of **Biotin-d2-1** involves the introduction of two deuterium atoms at the C-2 position of the valeric acid side chain. A robust and efficient method to achieve this is through the synthesis of an α -deuterated carboxylic acid precursor, which is then incorporated into the biotin molecule. A practical and environmentally friendly approach involves the use of a malonic acid derivative, which undergoes hydrogen/deuterium exchange followed by decarboxylation.

Experimental Protocol: Synthesis of 2,2-dideuterio-5-aminopentanoic acid precursor

This protocol is based on the general method for the synthesis of α -deuterated carboxylic acids from malonic acids.

Materials:

- Diethyl 2-cyanopentanedioate
- Deuterium oxide (D_2O , 99.8 atom % D)
- Sodium deuteroxide (NaOD) in D_2O (40 wt. %)
- Palladium on carbon (Pd/C, 10%)
- Hydrochloric acid (HCl)
- Diethyl ether
- Magnesium sulfate ($MgSO_4$)

Procedure:

- Deuterium Exchange and Decarboxylation:
 - In a round-bottom flask equipped with a reflux condenser, dissolve diethyl 2-cyanopentanedioate (1 equivalent) in deuterium oxide (D_2O).
 - Add a catalytic amount of sodium deuteroxide (NaOD) in D_2O .
 - Heat the mixture to reflux and stir for 24-48 hours to facilitate complete H/D exchange at the α -position and hydrolysis of the ester and nitrile groups.
 - Monitor the reaction by 1H NMR spectroscopy to confirm the disappearance of the α -proton signal.
 - Upon completion, cool the reaction mixture to room temperature and acidify with concentrated HCl to induce decarboxylation, yielding 5-amino-2,2-dideuteriopentanoic acid.
- Purification of the Deuterated Precursor:
 - Extract the aqueous solution with diethyl ether to remove any organic impurities.

- The aqueous layer containing the deuterated amino acid can be used directly in the next step or can be purified further by ion-exchange chromatography.

Experimental Protocol: Synthesis of Biotin-d2-1 from the Deuterated Precursor

This part of the synthesis adapts known methods for biotin synthesis, incorporating the deuterated valeric acid side chain.

Materials:

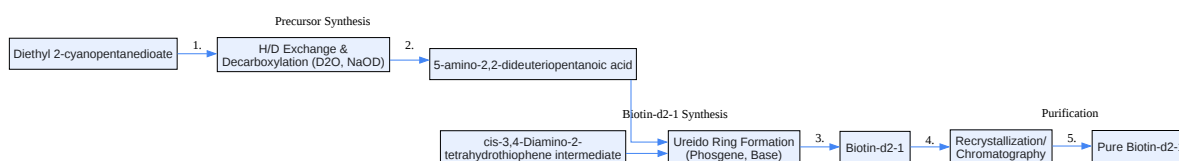
- 5-amino-2,2-dideuteriopentanoic acid (from the previous step)
- cis-3,4-Diamino-2-tetrahydrothiophenevaleric acid intermediate (a common precursor in biotin synthesis)
- Phosgene (or a phosgene equivalent like triphosgene)
- Appropriate solvents (e.g., toluene, dioxane)
- Base (e.g., potassium carbonate)

Procedure:

- Formation of the Ureido Ring:
 - A solution of cis-3,4-diamino-2-tetrahydrothiophenevaleric acid intermediate is prepared in a suitable solvent such as toluene.
 - To this is added a solution of 5-amino-2,2-dideuteriopentanoic acid.
 - The mixture is treated with phosgene or a phosgene equivalent in the presence of a base (e.g., potassium carbonate) at a controlled temperature. This step facilitates the formation of the ureido ring of the biotin structure.
- Final Product Isolation and Purification:
 - After the reaction is complete, the mixture is worked up by washing with water and brine.

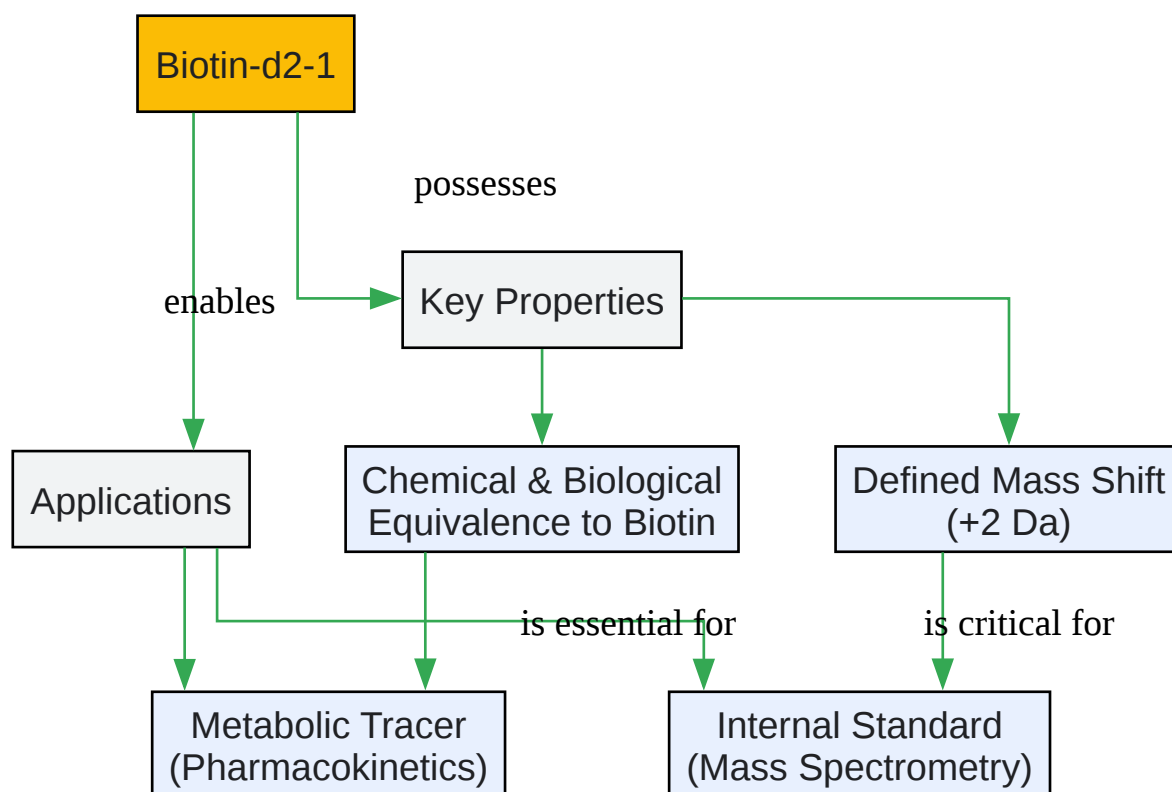
- The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.
- The crude **Biotin-d2-1** is then purified by recrystallization or column chromatography to yield the final product as a white to off-white solid.

Diagrams



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Caption: Synthetic workflow for **Biotin-d2-1**.



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Caption: Properties and applications of **Biotin-d2-1**.

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